6-Amino-5-nitroso-3-methyluracil
Overview
Description
Synthesis Analysis
The synthesis of 6-Amino-5-nitroso-3-methyluracil involves condensation reactions and interactions with metal ions. For example, complexes with Co(II) and Cu(II) ions have been obtained, indicating the compound's ability to act as a ligand (Teleb, 2004). Another method involves the reaction with thiols, leading to various products, highlighting the compound's reactivity and potential for diverse chemical reactions (Youssefyeh, 1975).
Molecular Structure Analysis
The molecular structure of 6-Amino-5-nitroso-3-methyluracil and its derivatives has been elucidated using techniques like X-ray crystallography. These studies reveal the planar geometry of the molecule and its ability to form complexes with metal ions, adopting specific geometrical arrangements (Debnath et al., 2017).
Chemical Reactions and Properties
6-Amino-5-nitroso-3-methyluracil participates in various chemical reactions, including interactions with metal ions leading to the formation of complexes. These reactions are influenced by the compound's functional groups and their ability to bind to metals. The resulting complexes have been characterized by spectroscopic methods, indicating the roles of exocyclic oxygen and nitrogen atoms in binding (Teleb, 2004).
Scientific Research Applications
1. Application in Biochemical Research 6-Amino-5-nitroso-3-methyluracil is used in biochemical research, particularly as an enzyme inhibitor . Enzyme inhibitors are substances that bind to enzymes and decrease their activity. Since blocking an enzyme’s activity can kill a pathogen or correct a metabolic imbalance, many drugs are enzyme inhibitors.
2. Application in Antimicrobial Activities 6-Amino-5-nitroso-3-methyluracil has been used in the synthesis of complexes with some transition metal ions, which have shown antimicrobial activities . The ligand was prepared by linking 3-nitro aniline to 6-aminouracil. The complexes were characterized by elemental analysis, thermal analyses, FT-IR, and 1H NMR. The antimicrobial activity measurements indicated that Co+2 and Ni+2 complexes are biologically active towards bacteria gram (-ve), gram (+ve) and fungi, while Zn+2 complex showed high resistance towards gram (+ve) bacteria and medium resistance towards gram (-ve) .
3. Application in Electroreduction Studies 6-Amino-5-nitroso-3-methyluracil has been studied for its electroreduction properties . The cyclic voltammetric behavior of ANDMU on polycrystalline platinum and nickel cathodes in acidic aqueous solution, and the ECE mechanism, have been reported .
4. Application in Electrosorption Studies Studies have been conducted on the electrosorption of 6-Amino-5-nitroso-3-methyluracil by active carbon fiber (ACF) electrodes . When the ACF electrode was positively polarized, the force of electrostatic attraction between anions in the bulk solution and the positive ACF electrode caused adsorption of ANDMU in the electric double-layer, leading to a decrease of the concentration of ANDMU in solution .
5. Application in Drug Synthesis 6-Amino-5-nitroso-3-methyluracil is used in the synthesis of various drugs . It’s a certified reference material for highly accurate and reliable data analysis in biochemical research .
6. Application in Immunomodulators and Antioxidants Preparation A procedure has been developed for preparing effective immunomodulators and antioxidants: 5-Hydroxy-6-methyluracil and 5-Hydroxy-1,3,6-trimethyluracil . 5-Hydroxy-6-methyluracil is an acting agent of Oxymethyluracilum drug, an immunostimulator with a broad spectrum of pharmacological activity . Its synthesis is based on the 6-methyluracil oxidation with (NH4)2S2O8 under the conditions of Elbs reaction .
7. Application in Enzyme Regulation 6-Amino-5-nitroso-3-methyluracil is used in enzyme regulation . It’s a certified reference material for highly accurate and reliable data analysis in biochemical research .
8. Application in Organic Synthesis 6-Amino-5-nitroso-3-methyluracil is used in organic synthesis . It’s an acting agent of Oxymethyluracilum drug, an immunostimulator with a broad spectrum of pharmacological activity . Its synthesis is based on the 6-methyluracil oxidation with (NH4)2S2O8 under the conditions of Elbs reaction .
Safety And Hazards
Specific safety and hazard information for 6-Amino-5-nitroso-3-methyluracil is not available in the search results. However, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition6.
Future Directions
The future directions of 6-Amino-5-nitroso-3-methyluracil are not explicitly mentioned in the search results. However, it is noted that electroreduction technology is a promising green chemical process for the synthesis of caffeine, where 6-Amino-5-nitroso-1,3-dimethyluracil is a key intermediate5.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
6-amino-3-methyl-5-nitroso-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c1-9-4(10)2(8-12)3(6)7-5(9)11/h6H2,1H3,(H,7,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDXLMQIDACJSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(NC1=O)N)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390611 | |
Record name | 6-Amino-5-nitroso-3-methyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-nitroso-3-methyluracil | |
CAS RN |
61033-04-3 | |
Record name | 6-Amino-5-nitroso-3-methyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-amino-3-methyl-5-nitroso-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.